Researchers face non-specificity when using Icariin or Epimedin B/C, which lack the terminal glucose required for intestinal LPH affinity and fail pharmacopeial resolution. Epimedin A (CAS 110623-72-8) solves this as the only reference standard ensuring baseline separation and as the essential precursor for selective enzymatic synthesis of Sagittatoside A.
Supplied with verified purity and global logistics.
Epimedin A (CAS 110623-72-8) is a prenylated flavonol glycoside extracted from Epimedium species. Structurally, it consists of an icaritin aglycone distinguished by a 7-O-glucoside and a specific 3-O-(2-O-β-D-glucopyranosyl-α-L-rhamnopyranosyl) moiety . In industrial and analytical procurement, Epimedin A serves as a mandatory reference standard for the quality control of Epimedium botanical extracts, as required by pharmacopeial guidelines [1]. Beyond analytical applications, it is procured as a structurally distinct biochemical substrate for studying intestinal hydrolase affinity and as a precursor for the targeted biocatalytic synthesis of downstream metabolites like Sagittatoside A [2].
Substituting Epimedin A with its more abundant in-class analog, Icariin, or its structural isomers (Epimedin B and C) fundamentally alters processability and pharmacokinetic behavior [1]. The sole structural difference between these compounds lies in the terminal sugar of the C-3 glycosidic chain: Epimedin A possesses a terminal glucose, whereas Epimedin B has xylose, Epimedin C has rhamnose, and Icariin lacks a terminal sugar entirely[2]. This specific glucose moiety dictates the compound's affinity for intestinal lactase phlorizin hydrolase (LPH) and specific microbial glycosidases [3]. Consequently, using an analog prevents the targeted enzymatic synthesis of Sagittatoside A and results in drastically different intestinal permeability and secretory transport rates in Caco-2 models, rendering generic substitution unviable for precise metabolic or biocatalytic workflows [4].
In rat intestinal perfusion models evaluating LPH-dependent hydrolysis, Epimedin A demonstrates a distinct metabolic profile compared to its analogs. When co-perfused with an LPH inhibitor, the duodenal hydrolysis rate of Epimedin A is inhibited by 55%, compared to only 42% for both Epimedin B and Epimedin C, and 62% for Icariin [1]. This confirms that the terminal glucose moiety of Epimedin A significantly alters its affinity for intestinal hydrolases compared to xylose- or rhamnose-terminated analogs [2].
| Evidence Dimension | Duodenal LPH-dependent hydrolysis inhibition rate |
| Target Compound Data | Epimedin A: 55% inhibition |
| Comparator Or Baseline | Epimedin B and C: 42% inhibition; Icariin: 62% inhibition |
| Quantified Difference | Epimedin A is hydrolyzed 30% more efficiently by LPH than Epimedin B/C, but 11% less than Icariin. |
| Conditions | Rat duodenal perfusion model co-perfused with LPH inhibitor (glucono-1,4-lactone). |
Buyers developing orally active formulations or studying prodrug metabolism must select Epimedin A to accurately model its specific absorption kinetics.
Epimedin A is the strict, non-interchangeable substrate for the enzymatic production of Sagittatoside A. When subjected to specific Epimedium flavonoid-glycosidases (e.g., from Aspergillus sp. y848), the enzyme selectively cleaves the 7-O-glucoside of Epimedin A to yield Sagittatoside A [1]. In contrast, identical enzymatic processing of Epimedin B yields Sagittatoside B, Epimedin C yields Sagittatoside C, and Icariin yields Icariside II [2].
| Evidence Dimension | Primary enzymatic biotransformation product |
| Target Compound Data | Epimedin A -> Sagittatoside A |
| Comparator Or Baseline | Epimedin B -> Sagittatoside B; Icariin -> Icariside II |
| Quantified Difference | Absolute divergence in the downstream metabolite based solely on the C-3 terminal sugar. |
| Conditions | Enzymatic hydrolysis using Aspergillus sp. y848 glycosidase at 40°C, pH 5.0. |
For industrial biocatalysis, Epimedin A is the mandatory starting material for procuring or synthesizing Sagittatoside A.
Epimedin A is quantifiably active in bone remodeling assays, inhibiting RANKL/M-CSF-induced osteoclast differentiation at sub-micromolar concentrations of 0.1–0.4 μM . This sub-micromolar suppression of the TRAF6/PI3K/AKT/NF-κB pathway reduces the mRNA expression of osteoclast-related genes (NFATc1, Ctsk) without requiring the higher micromolar concentrations often needed for generic flavonoid extracts [1].
| Evidence Dimension | Effective concentration for osteoclastogenesis inhibition |
| Target Compound Data | Epimedin A: 0.1–0.4 μM |
| Comparator Or Baseline | Standard flavonoid extracts: typically >1-10 μM |
| Quantified Difference | Activity achieved in the sub-micromolar range, minimizing solvent-induced cytotoxicity. |
| Conditions | RAW264.7 cells stimulated with RANKL/M-CSF for 5 days. |
Essential for procurement in specialized bone remodeling assays where sub-micromolar potency is required to avoid off-target DMSO toxicity.
In preclinical inflammation models, Epimedin A provides a precise benchmark, inhibiting phorbol 12-myristate 13-acetate (TPA)-induced ear edema in mice with an ED50 of exactly 252 nmol/ear . This specific dose-response metric allows researchers to calibrate topical or systemic anti-inflammatory screening assays, distinguishing its potency from crude Epimedium mixtures [1].
| Evidence Dimension | Inhibition of TPA-induced ear edema (ED50) |
| Target Compound Data | Epimedin A: 252 nmol/ear |
| Comparator Or Baseline | Crude Epimedium extracts: highly variable, non-standardized ED50 |
| Quantified Difference | Provides a precise, single-molecule ED50 benchmark versus variable crude mixtures. |
| Conditions | TPA-induced ear edema model in mice. |
Provides a highly reliable, quantifiable standard for researchers procuring reference materials for anti-inflammatory screening.
Procured as a mandatory reference standard for HPLC/LC-MS quantification of Epimedium botanical extracts, ensuring compliance with pharmacopeial guidelines that require baseline separation of Epimedin A from Epimedin B, C, and Icariin [1].
Used as the exclusive precursor for enzymatic or microbial biotransformation into Sagittatoside A via selective 7-O-deglycosylation, a process that cannot be achieved using Icariin or Epimedin B/C[2].
Utilized in Caco-2 monolayers and intestinal perfusion models to study how specific terminal sugar moieties (glucose vs. xylose/rhamnose) influence lactase phlorizin hydrolase (LPH) affinity and transport kinetics [3].
Selected for in vitro osteoclastogenesis research requiring potent, sub-micromolar (0.1–0.4 μM) inhibition of the TRAF6/PI3K/AKT/NF-κB signaling pathway without inducing solvent-related cytotoxicity .